molecular formula C16H19BrF3NO3 B8201420 tert-Butyl 3-((3-bromo-5-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((3-bromo-5-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8201420
M. Wt: 410.23 g/mol
InChI Key: RYLKXWNIPXDCHV-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-bromo-5-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a trifluoromethyl group attached to a phenoxy moiety, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-bromo-5-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting 3-bromo-5-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.

    Azetidine Ring Formation: The phenoxy intermediate is then reacted with an azetidine derivative, such as azetidine-1-carboxylate, under suitable conditions to form the desired azetidine ring.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((3-bromo-5-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the phenoxy moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Products: New derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Oxidized forms of the azetidine ring or phenoxy moiety.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 3-((3-bromo-5-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-bromo-5-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 3-((3-bromo-5-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of an azetidine ring.

    3-Bromo-5-(trifluoromethyl)phenoxyacetic acid: Lacks the azetidine ring and tert-butyl ester group.

    tert-Butyl 2-bromoacetate: Contains a bromoacetate moiety but lacks the phenoxy and azetidine components.

Properties

IUPAC Name

tert-butyl 3-[[3-bromo-5-(trifluoromethyl)phenoxy]methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrF3NO3/c1-15(2,3)24-14(22)21-7-10(8-21)9-23-13-5-11(16(18,19)20)4-12(17)6-13/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLKXWNIPXDCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrF3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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